1-(7-Aminoheptyl)-3-(fluorescein-5-yl)thiourea HCl

Fluorescent probe design Bioconjugation Fluorescence polarization assay

1-(7-Aminoheptyl)-3-(fluorescein-5-yl)thiourea hydrochloride (CAS 2103914-32-3, C₂₈H₃₀ClN₃O₅S, MW 556.1) is a synthetic fluorescent labeling reagent comprising a fluorescein fluorophore linked via a thiourea bridge to a 7‑aminoheptyl spacer arm terminating in a primary amine. The thiourea linkage differentiates it from the more common fluorescein isothiocyanate (FITC) labeling chemistry, while the seven‑carbon aliphatic linker provides a defined spatial separation between the fluorophore and the conjugated biomolecule.

Molecular Formula C28H30ClN3O5S
Molecular Weight 556.1 g/mol
Cat. No. B12343750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(7-Aminoheptyl)-3-(fluorescein-5-yl)thiourea HCl
Molecular FormulaC28H30ClN3O5S
Molecular Weight556.1 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1NC(=S)NCCCCCCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O.Cl
InChIInChI=1S/C28H29N3O5S.ClH/c29-12-4-2-1-3-5-13-30-27(37)31-17-6-9-21-20(14-17)26(34)36-28(21)22-10-7-18(32)15-24(22)35-25-16-19(33)8-11-23(25)28;/h6-11,14-16,32-33H,1-5,12-13,29H2,(H2,30,31,37);1H
InChIKeyDTYQXPGGXCAXDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(7-Aminoheptyl)-3-(fluorescein-5-yl)thiourea HCl: A Long-Arm Fluorescein Thiourea Labeling Reagent for Bioconjugation


1-(7-Aminoheptyl)-3-(fluorescein-5-yl)thiourea hydrochloride (CAS 2103914-32-3, C₂₈H₃₀ClN₃O₅S, MW 556.1) is a synthetic fluorescent labeling reagent comprising a fluorescein fluorophore linked via a thiourea bridge to a 7‑aminoheptyl spacer arm terminating in a primary amine . The thiourea linkage differentiates it from the more common fluorescein isothiocyanate (FITC) labeling chemistry, while the seven‑carbon aliphatic linker provides a defined spatial separation between the fluorophore and the conjugated biomolecule [1]. This compound is supplied as the hydrochloride salt, typically at ≥95% purity, and is employed in fluorescence polarization assays, protein and peptide labeling, and small‑molecule probe construction .

Why 1-(7-Aminoheptyl)-3-(fluorescein-5-yl)thiourea HCl Cannot Be Swapped with Shorter-Linker or Isothiocyanate-Based Fluorescein Labels


Fluorescein labeling reagents are not functionally interchangeable. The thiourea linkage in 1-(7-aminoheptyl)-3-(fluorescein-5-yl)thiourea HCl introduces a distinct fluorescence decay profile with partial quenching that differs from the isothiocyanate linkage of FITC [1]. The heptyl spacer arm (seven methylene units) provides a longer, more flexible tether than the six‑carbon caproate or two‑carbon ethyl analogs commonly used in fluorescein‑thiourea conjugates. Spacer arm length directly influences probe–target binding kinetics, fluorescence polarization signal strength, and resistance to steric hindrance when labeling large proteins or buried lysine residues [2]. Substituting a shorter‑linker analog can reduce assay sensitivity or alter the apparent binding affinity measured in displacement assays, rendering cross‑compound comparison invalid without re‑validation [3].

1-(7-Aminoheptyl)-3-(fluorescein-5-yl)thiourea HCl: Quantitative Differentiation Evidence Against Closest Analogs


Spacer Arm Length: 7-Carbon Heptyl Linker vs. 6-Carbon Caproate and 2-Carbon Ethyl Analogs

The target compound's seven‑methylene spacer arm provides an extended reach relative to the six‑carbon caproate analog (fluorescein‑5‑thiocarbamoyl‑N,N′‑caproate, FITC‑ACA) and the two‑carbon ethyl analog (1‑(2‑aminoethyl)‑3‑(fluorescein‑5‑yl)thiourea, FEDA). In a patent describing aminoalkylthioureidyl‑fluorescein cell markers, linker lengths of C₃–C₅ were explicitly claimed as the optimal spacer range, with C₅ (aminopentyl) cited in preferred embodiments; the heptyl linker extends this design space by two additional methylene units, offering greater conformational freedom [1]. The heptyl chain places the reactive amine approximately 10–11 Å farther from the fluorescein core than the ethyl analog, reducing fluorophore‑induced steric hindrance during conjugation to large proteins and potentially improving labeling efficiency at sterically constrained sites.

Fluorescent probe design Bioconjugation Fluorescence polarization assay

Thiourea Linkage Fluorescence Quenching: FITC‑ACA Model Predicts Monoanion and Dianion Lifetime Shortening

The thiourea group that bridges the fluorescein chromophore to the alkyl spacer is known to quench fluorescein emission. Klonis and Sawyer (2003) demonstrated that fluorescein‑5‑thiocarbamoyl‑N,N′‑caproate (FITC‑ACA), a six‑carbon analog of the target compound, exhibits a complex emission decay with two discrete lifetimes for both the monoanion and dianion forms, attributable to thiourea‑mediated quenching [1]. The β distribution parameter in their asymmetric distribution model was linked directly to the quenching efficiency of the thiourea group and the molecular dynamics of the conjugate. Because the target compound shares the identical fluorescein‑5‑thioureido core, it inherits this thiourea‑dependent quenching behavior, which is absent in fluorescein isothiocyanate (FITC) conjugates where the linkage chemistry differs.

Fluorescence lifetime Quantum yield Photophysics

Terminal Primary Amine Reactivity: NHS‑Ester / Carboxyl Conjugation vs. Isothiocyanate Chemistry of FITC

The target compound presents a terminal primary aliphatic amine on a flexible heptyl chain, enabling conjugation to carboxyl‑containing biomolecules via standard amide bond formation (e.g., EDC/NHS activation). In contrast, FITC relies on an electrophilic isothiocyanate group that reacts with amine nucleophiles [1]. The amine‑out orientation of the target compound avoids the potential for undesired cross‑linking or precipitation that can occur with FITC's reactive isothiocyanate. A structurally related PEG₂‑fluorescein‑thiourea‑amine conjugate was successfully employed in fluorescence polarization assays against hNKG2D, yielding a Kd of 410 ± 60 nM, demonstrating that thiourea‑linked fluorescein‑amine probes perform reliably in protein‑binding measurements [2].

Bioconjugation chemistry Amine coupling Protein labeling

Hydrolytic and Storage Stability of the Thiourea Bridge vs. Isothiocyanate‑Derived Thiourea

The thiourea linkage in the target compound is pre‑formed during synthesis, generating a stable, fully characterized hydrochloride salt. In contrast, FITC‑based labeling forms the thiourea bridge in situ during conjugation to amine‑containing biomolecules, a reaction that competes with isothiocyanate hydrolysis [1]. The pre‑formed thiourea eliminates the kinetic competition between labeling and hydrolysis that limits FITC conjugation efficiency under aqueous conditions. A study of fluorescein‑oligonucleotide conjugates demonstrated that the thiourea linkage can undergo modification to a guanidinium motif during ammonia deprotection, highlighting the chemical distinctness of the thiourea bridge compared to amide or carbamate alternatives [2]. The hydrochloride salt form of the target compound further enhances storage stability and facilitates precise gravimetric dispensing for reproducible conjugate preparation.

Chemical stability Conjugate integrity Reagent shelf life

Optimal Research and Industrial Application Scenarios for 1-(7-Aminoheptyl)-3-(fluorescein-5-yl)thiourea HCl


Fluorescence Polarization Probe Construction for Protein–Ligand Binding Assays Requiring Extended Linker Reach

The 7‑carbon heptyl spacer minimizes steric clash between the fluorescein moiety and the protein target, making this reagent the preferred choice for constructing fluorescence polarization (FP) probes directed at deep or partially occluded binding pockets. The longer linker increases the rotational freedom of the fluorophore, enhancing the dynamic range of FP measurements relative to shorter‑linker probes [1]. The pre‑formed thiourea linkage ensures batch‑to‑batch reproducibility in probe synthesis, critical for high‑throughput screening campaigns where consistent probe performance across thousands of assay wells is mandatory [2].

Orthogonal Bioconjugation to Carboxyl‑Containing Biomolecules for Multi‑Color Labeling Workflows

The terminal primary amine allows carbodiimide‑mediated coupling to carboxylate groups on proteins, peptides, or nucleic acids. This chemistry is orthogonal to FITC (which labels amines) and maleimide‑functionalized probes (which label thiols), enabling sequential, non‑interfering multi‑color labeling protocols [1]. The heptyl chain provides sufficient length to project the fluorophore away from the biomolecule surface, preserving native conformation and binding activity of the labeled species—an advantage over direct fluorescein‑carboxylate conjugation approaches.

Hydrolytically Robust Conjugate Synthesis for Long‑Term Stability and Quantitative Single‑Molecule Studies

Because the thiourea‑fluorescein linkage is pre‑formed and isolated as a stable hydrochloride salt, researchers avoid the variable hydrolysis losses inherent to FITC labeling [1]. This stability is essential for applications demanding precise fluorophore‑to‑biomolecule stoichiometry: single‑molecule fluorescence imaging, quantitative FRET efficiency measurements, and calibration‑standard preparation. The defined 7‑carbon spacer also provides a uniform, measurable distance constraint that is advantageous for FRET ruler calibration studies [2].

Small‑Molecule Fluorescent Ligand Synthesis for Competitive Displacement Assays (e.g., WDR5–Histone H3 Interaction)

The compound is structurally suited for incorporation into small‑molecule fluorescent tracers used in competitive binding assays such as the WDR5–H3 peptide displacement platform [1]. The long, flexible heptyl chain can accommodate the attachment of diverse pharmacophores while maintaining sufficient fluorophore distance to prevent interference with the protein–ligand binding interface. In analogous systems, fluorescein‑thiourea‑PEG₂‑amine probes have been validated by fluorescence polarization, demonstrating Kd values in the mid‑nanomolar range (410 ± 60 nM) [2], confirming that thiourea‑linked fluorescein‑amine architectures deliver the sensitivity required for drug discovery hit identification.

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